2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-[4-(2-butan-2-ylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-butan-2-ylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the boronic ester group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-butan-2-ylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyrimidine core can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group would yield boronic acids, while reduction of the pyrimidine core could yield various reduced pyrimidine derivatives .
Scientific Research Applications
2-[4-(2-butan-2-ylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-butan-2-ylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The piperidine ring and pyrimidine core can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar applications.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Another boronic ester with a similar structure.
Uniqueness
2-[4-(2-butan-2-ylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to its combination of a pyrimidine core, piperidine ring, and boronic ester group. This combination provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C25H36BN3O3 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[4-(2-butan-2-ylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C25H36BN3O3/c1-7-18(2)21-10-8-9-11-22(21)30-20-12-14-29(15-13-20)23-27-16-19(17-28-23)26-31-24(3,4)25(5,6)32-26/h8-11,16-18,20H,7,12-15H2,1-6H3 |
InChI Key |
JPTNNWVBQPMRNH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)OC4=CC=CC=C4C(C)CC |
Origin of Product |
United States |
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